(2-Methyl-4,6-dinitrophenoxy)acetic acid
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Overview
Description
(2-Methyl-4,6-dinitrophenoxy)acetic acid is an organic compound with the molecular formula C9H8N2O7 It is characterized by the presence of a phenoxy group substituted with methyl and dinitro groups, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4,6-dinitrophenoxy)acetic acid typically involves the nitration of 2-methylphenol followed by the introduction of the acetic acid moiety. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the dinitro derivative. The subsequent reaction with chloroacetic acid in the presence of a base, such as sodium hydroxide, leads to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration step is carefully controlled to prevent over-nitration, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4,6-dinitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming electrophiles to the ortho and para positions relative to the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2-Methyl-4,6-dinitrophenoxy)acetic acid has found applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The biological effects of (2-Methyl-4,6-dinitrophenoxy)acetic acid are primarily attributed to its ability to interfere with cellular processes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. Additionally, the compound can interact with cellular proteins and enzymes, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known compound with similar nitro groups, used as a metabolic inhibitor.
2,4,6-Trinitrophenol (Picric Acid): Another nitro-substituted phenol with explosive properties and applications in dye production.
2-Methyl-4-nitrophenol: A related compound with a single nitro group, used in organic synthesis.
Uniqueness
(2-Methyl-4,6-dinitrophenoxy)acetic acid is unique due to the presence of both methyl and dinitro groups on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-methyl-4,6-dinitrophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O7/c1-5-2-6(10(14)15)3-7(11(16)17)9(5)18-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXFZNLPLWKKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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